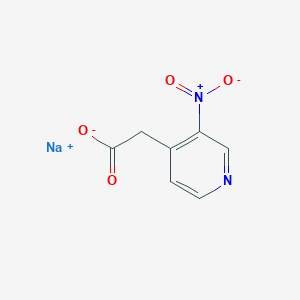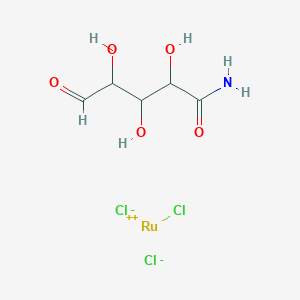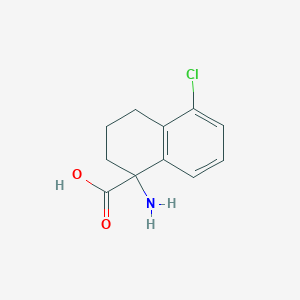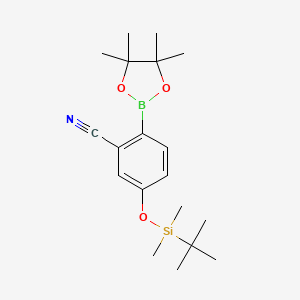
4-Pyridineaceticacid,3-nitro-,sodiumsalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyridineaceticacid,3-nitro-,sodiumsalt is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with an acetic acid group and a nitro group, with the sodium salt form enhancing its solubility in water
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridineaceticacid,3-nitro-,sodiumsalt typically involves the nitration of pyridine derivatives. One common method is the direct nitration of pyridine using nitric acid under controlled conditions . The reaction conditions must be carefully managed to avoid over-nitration and to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow nitration processes. These methods allow for better control over reaction parameters and can be optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Pyridineaceticacid,3-nitro-,sodiumsalt can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetic acid group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Acid chlorides or anhydrides for esterification, and amines for amidation.
Major Products Formed
Oxidation: Formation of nitro-pyridine derivatives with higher oxidation states.
Reduction: Formation of 4-pyridineaceticacid,3-amino-,sodiumsalt.
Substitution: Formation of esters or amides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Pyridineaceticacid,3-nitro-,sodiumsalt has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 4-Pyridineaceticacid,3-nitro-,sodiumsalt depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the acetic acid group can form hydrogen bonds and interact with biological molecules. These interactions can affect various molecular targets and pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Pyridineaceticacid,3-amino-,sodiumsalt: Similar structure but with an amino group instead of a nitro group.
4-Pyridinecarboxylicacid,3-nitro-,sodiumsalt: Similar structure but with a carboxylic acid group instead of an acetic acid group.
Uniqueness
4-Pyridineaceticacid,3-nitro-,sodiumsalt is unique due to the combination of its functional groups, which confer specific reactivity and solubility properties. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H5N2NaO4 |
|---|---|
Molekulargewicht |
204.12 g/mol |
IUPAC-Name |
sodium;2-(3-nitropyridin-4-yl)acetate |
InChI |
InChI=1S/C7H6N2O4.Na/c10-7(11)3-5-1-2-8-4-6(5)9(12)13;/h1-2,4H,3H2,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
NMTWFTKPOOQPMJ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CN=CC(=C1CC(=O)[O-])[N+](=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[4-Anilino-6-(carboxymethylamino)-1,3,5-triazin-2-yl]amino]acetic acid](/img/structure/B13142323.png)











![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(6-methyl-2,4-dioxo-1H-quinazolin-8-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B13142385.png)
